3-Chloro-5-(cyclohexylmethyl)phenol
Description
3-Chloro-5-(cyclohexylmethyl)phenol is a halogenated phenolic compound characterized by a cyclohexylmethyl substituent at the 5-position and a chlorine atom at the 3-position of the phenolic ring. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest enhanced lipophilicity compared to simpler chlorophenols, which may influence biological activity and environmental behavior.
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
3-chloro-5-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17ClO/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h7-10,15H,1-6H2 |
InChI Key |
BPQBKPCTUWFQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 3-Chlorophenol
The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems. For 3-chloro-5-(cyclohexylmethyl)phenol, this method leverages the meta-directing influence of the chlorine substituent. Starting with 3-chlorophenol, the hydroxyl group is first protected as a methyl ether to prevent undesired side reactions. Cyclohexene or cyclohexylmethyl chloride is then reacted with the protected substrate in the presence of anhydrous aluminum chloride (AlCl₃) at 70–80°C. The reaction proceeds via carbocation intermediacy, with the cyclohexylmethyl group preferentially attaching to the para position relative to the chlorine (position 5). Subsequent deprotection using boron tribromide (BBr₃) restores the phenolic hydroxyl group.
Key Data:
Challenges and Modifications
Steric hindrance from the cyclohexyl group often limits yields. Alternatives include using cyclohexanol with sulfuric acid to generate the carbocation in situ, though this risks over-alkylation. A study comparing alkylating agents found cyclohexylmethyl bromide improves regioselectivity but requires careful moisture exclusion.
Hydroperoxide Decomposition Route
Advantages Over Traditional Alkylation
This route avoids carbocation rearrangements and enables selective decomposition. However, the need for high-purity precursors and controlled oxidation conditions complicates scalability.
Acylation-Reduction Sequence
Ketone Intermediate Formation
Friedel-Crafts acylation introduces a cyclohexylmethylcarbonyl group to 3-chlorophenol. Using cyclohexylmethyl acyl chloride and AlCl₃, the acyl group attaches to position 5. The resulting 3-chloro-5-(cyclohexylmethylcarbonyl)phenol is then reduced to the corresponding methylene compound via Clemmensen reduction (Zn(Hg)/HCl) or catalytic hydrogenation.
Optimization Insights:
Comparative Analysis
| Method | Steps | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| Friedel-Crafts | 3 | AlCl₃, 70–80°C | ~40% | Carbocation stability |
| Hydroperoxide | 4 | H₂SO₄, 120–150°C | 50–70% | Oxidation control |
| Acylation-Reduction | 4 | Zn(Hg)/HCl, reflux | ~60% | Ketone over-reduction risks |
Catalytic Coupling Approaches
Ullmann-Type Coupling
A halogenated precursor (e.g., 3-chloro-5-iodophenol) reacts with cyclohexylmethylzinc bromide in the presence of a copper catalyst. This method bypasses directing group limitations but requires pre-functionalized substrates and inert conditions.
Recent Advances:
- Ligand-assisted coupling (e.g., 1,10-phenanthroline) improves yields to 55–60%.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethylphenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethylphenol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Chloro-5-(cyclohexylmethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclohexylmethyl group contribute to its hydrophobic interactions. These interactions can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Cyclohexylmethyl (C₆H₁₁CH₂) | C₁₃H₁₇ClO | ~224.7* | Bulky lipophilic group; enhances steric hindrance and membrane permeability. |
| 3-Chloro-5-methylphenol | Methyl (CH₃) | C₇H₇ClO | 142.58 | Simpler structure; lower molecular weight and reduced lipophilicity. |
| 3-Chloro-5-(methylsulfanyl)phenol | Methylsulfanyl (SCH₃) | C₇H₇ClOS | 174.65 | Sulfur-containing group; may confer redox activity or metal-binding capacity. |
| 3-Chloro-5-(trifluoromethyl)phenol | Trifluoromethyl (CF₃) | C₇H₄ClF₃O | 196.56 | Electron-withdrawing group; increases acidity and stability. |
| 3-Chloro-5-(4-hydroxymethylphenyl)phenol | 4-Hydroxymethylphenyl | C₁₃H₁₁ClO₂ | 234.68 | Aromatic substituent with hydroxyl group; may enhance solubility in polar solvents. |
| 3-Chloro-5-methoxyphenol | Methoxy (OCH₃) | C₇H₇ClO₂ | 158.58 | Electron-donating group; reduces acidity compared to unsubstituted phenol. |
*Estimated based on structural analogs.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-5-(cyclohexylmethyl)phenol, and how can reaction yields be optimized?
A common approach involves Friedel-Crafts alkylation of 3-chlorophenol with cyclohexylmethyl halides in the presence of Lewis acids like AlCl₃. Yields can be improved by optimizing solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature control (40–60°C) to minimize side reactions such as over-alkylation. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the product . For analogs, regioselectivity challenges may arise due to steric hindrance from the cyclohexyl group; NMR (¹H/¹³C) and HRMS should confirm structural integrity .
Q. How should researchers safely handle and store this compound in laboratory settings?
Based on structurally similar chlorophenols (e.g., 3-chlorophenol), this compound likely requires:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid contact with metals or strong bases .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.2 ppm) and cyclohexylmethyl group signals (δ 1.0–2.5 ppm). DEPT-135 clarifies CH₂/CH₃ groups .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a related compound (C₁₄H₁₇ClO) showed calcd. 242.0839 vs. found 242.0842 .
- HPLC : Use C18 columns with UV detection (254 nm) to assess purity (>95%) and resolve isomers .
Advanced Research Questions
Q. How can researchers design a mechanistic study to probe the electrophilic substitution reactivity of this compound?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., σ-complex formation) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) can map electron density on the aromatic ring, predicting regioselectivity in further functionalization .
- Competitive Reactions : Compete with standard electrophiles (e.g., nitration) to evaluate steric/electronic effects of the cyclohexylmethyl group .
Q. What strategies resolve discrepancies in toxicity data for chlorophenol derivatives like this compound?
- Meta-Analysis : Cross-reference existing toxicological profiles (e.g., ATSDR guidelines for chlorophenols) to identify methodological inconsistencies (e.g., dosing regimens, model organisms) .
- In Vitro/In Vivo Correlation : Use HepG2 cells for preliminary cytotoxicity screening (IC₅₀) followed by subchronic rodent studies (OECD 408) to validate findings .
- Metabolite Profiling : LC-MS/MS can identify oxidative metabolites (e.g., quinones) that may contribute to toxicity discrepancies .
Q. How can researchers optimize the solubility of this compound for biological assays?
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cell membrane disruption .
- Cyclodextrin Complexation : β-cyclodextrin (10–20 mM) improves solubility via host-guest interactions with the hydrophobic cyclohexyl group .
- pH Adjustment : Ionization at pH >8 (phenolate formation) increases solubility but may alter bioactivity; validate stability via UV-Vis .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
- GC-MS Limitations : Thermal decomposition of phenolic compounds can occur; derivatization (e.g., silylation with BSTFA) stabilizes analytes .
- HPLC-ELSD : Evaporative light scattering detection avoids UV interference from non-chromophoric impurities (e.g., residual cyclohexane) .
- LOQ Optimization : Use matrix-matched calibration curves to account for matrix effects in complex mixtures .
Methodological Tables
Q. Table 1. Comparative Physicochemical Properties of Structural Analogs
| Property | This compound (Predicted) | 4-Chloro-3-methylphenol | 3-Chlorophenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 226.7 | 142.58 | 128.55 |
| Water Solubility (g/L) | 0.05–0.1 | 3.8 | 3.8 |
| LogP | ~3.5 | 2.7 | 2.4 |
Q. Table 2. Key Steps in Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 50°C | Maximizes alkylation efficiency |
| Catalyst (AlCl₃) Loading | 1.2 equiv. | Prevents over-alkylation |
| Purification Solvent | Hexane:EtOAc (8:2 → 6:4) | Resolves di- vs. mono-substituted products |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
